![molecular formula C26H28FN5O3S B2561509 1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114653-21-2](/img/no-structure.png)

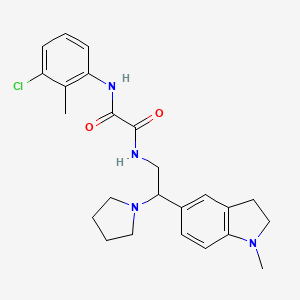

1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

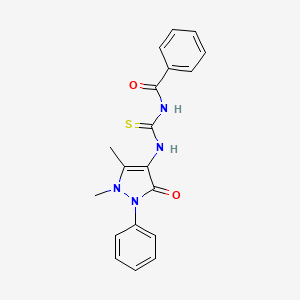

The compound “1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is part of a large group of chemicals with a wide range of biological properties .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution . The main objective of the synthesis is to design and create new 1,2,4-triazolo [4,3- a ]quinoxaline derivatives with the same essential structural features of the reported hit compound and almost the same binding mode .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a yellow solid appearance with a melting point of 328–330 °C . The IR (KBr) values are 3,375, 3,100 (2NH), 1,701 (C=O). The 1 H NMR (DMSO- d 6) values are δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D 2 O-exchangeable) .Applications De Recherche Scientifique

Antiviral Applications

Compounds derived from [1,2,4]triazolo[4,3-a]quinazoline have shown potential as antiviral agents. The introduction of a thioamide group has been reported to enhance the antiviral properties of these compounds . For instance, certain derivatives have been synthesized and tested for their efficacy against viral infections, with some exhibiting promising results in plaque-reduction assays .

Antimicrobial Activities

The antimicrobial potential of [1,2,4]triazolo[4,3-a]quinazoline derivatives is significant. Studies have demonstrated that these compounds can exhibit strong in vitro activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The presence of certain substituents, like the piperazine moiety, is known to enhance these antimicrobial effects .

Anticancer Properties

These derivatives have also been explored for their anticancer activities. Molecular docking studies and in silico ADMET profiles have been conducted to assess their potential as DNA intercalators, which can disrupt the replication of cancer cells . Some derivatives have shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7, indicating their potential use in cancer therapy .

DNA Intercalation

The ability of [1,2,4]triazolo[4,3-a]quinazoline derivatives to intercalate into DNA makes them interesting candidates for the development of new anticancer drugs. Intercalation can inhibit the replication of DNA and induce apoptosis in cancer cells. Compounds with this capability have been evaluated for their binding affinities and cytotoxicity against cancer cells .

Enzyme Inhibition

The structural similarity of [1,2,4]triazolo[4,3-a]quinazoline derivatives to known enzyme inhibitors suggests their potential application in enzyme inhibition. For example, modifications of the triazoloquinazoline ring system have been reported to maintain effective binding with the binding site of certain enzymes, which could lead to the development of new therapeutic agents .

Topoisomerase II Inhibition

Some [1,2,4]triazolo[4,3-a]quinazoline derivatives have been investigated as intercalative Topoisomerase II inhibitors. Topoisomerase II is an essential enzyme for DNA replication and cell division, and its inhibition can lead to the death of rapidly dividing cells, such as cancer cells .

Orientations Futures

The future directions for this compound could involve further exploration as antimicrobial agents . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The design and synthesis of new 1,2,4-triazolo [4,3- a ]quinoxaline derivatives as potential A2B receptor antagonists is also a promising direction .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-(4-fluorophenyl)acetyl chloride with thiosemicarbazide to form 2-(4-fluorophenyl)-N'-(thiocarbamoyl)acetohydrazide. This intermediate is then reacted with diisobutylaluminum hydride to reduce the carbonyl group and form 2-(4-fluorophenyl)-N'-(thiocarbamoyl)acetohydrazine. The resulting compound is then reacted with 2-chloroacetyl chloride to form 1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N'-(2-chloroacetyl)-2-(4-fluorophenyl)acetohydrazide. This intermediate is then cyclized with triethylorthoformate and acetic anhydride to form 1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide.", "Starting Materials": [ "2-(4-fluorophenyl)acetyl chloride", "thiosemicarbazide", "diisobutylaluminum hydride", "2-chloroacetyl chloride", "triethylorthoformate", "acetic anhydride" ], "Reaction": [ "2-(4-fluorophenyl)acetyl chloride + thiosemicarbazide → 2-(4-fluorophenyl)-N'-(thiocarbamoyl)acetohydrazide", "2-(4-fluorophenyl)-N'-(thiocarbamoyl)acetohydrazide + diisobutylaluminum hydride → 2-(4-fluorophenyl)-N'-(thiocarbamoyl)acetohydrazine", "2-(4-fluorophenyl)-N'-(thiocarbamoyl)acetohydrazine + 2-chloroacetyl chloride → 1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N'-(2-chloroacetyl)-2-(4-fluorophenyl)acetohydrazide", "1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N'-(2-chloroacetyl)-2-(4-fluorophenyl)acetohydrazide + triethylorthoformate + acetic anhydride → 1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" ] } | |

Numéro CAS |

1114653-21-2 |

Nom du produit |

1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Formule moléculaire |

C26H28FN5O3S |

Poids moléculaire |

509.6 |

Nom IUPAC |

1-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C26H28FN5O3S/c1-15(2)12-28-23(34)18-7-10-20-21(11-18)32-25(31(24(20)35)13-16(3)4)29-30-26(32)36-14-22(33)17-5-8-19(27)9-6-17/h5-11,15-16H,12-14H2,1-4H3,(H,28,34) |

SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC(=O)C4=CC=C(C=C4)F)CC(C)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide](/img/structure/B2561431.png)

![8-chloro-3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2561434.png)

![3-[[(2R,4R)-2-Ethyloxan-4-yl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2561436.png)

![8-Bromoimidazo[1,5-a]pyridine](/img/structure/B2561441.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2561442.png)

![9-(4-fluorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2561443.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2561447.png)

![1-(Tert-butoxycarbonyl)-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-6'-carboxylic acid](/img/structure/B2561448.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2561449.png)